molecular formula C18H19N5O7S2 B14102270 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2-ethoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2-ethoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14102270
M. Wt: 481.5 g/mol
InChI Key: QVMFLNUARRRNPY-UHFFFAOYSA-N
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Description

“7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2-ethoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid” is a complex organic compound with a unique structure that includes multiple functional groups such as thiazole, amino, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2-ethoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the amino group and subsequent coupling with other intermediates to form the final product. Reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and automated systems can enhance efficiency and scalability. Quality control measures are implemented to monitor the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and thiazole groups allows for oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Researchers explore its behavior in various chemical reactions and its potential to form novel compounds.

Biology

In biological research, the compound’s interactions with biomolecules are investigated. Its potential as a biochemical probe or as a precursor for biologically active molecules is of particular interest.

Medicine

The compound’s structure suggests potential medicinal applications, such as antimicrobial or anticancer properties. Researchers study its efficacy and safety in preclinical and clinical trials.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for diverse applications in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules and bicyclic compounds with carboxylic acid groups. Examples include:

  • Thiazole-4-carboxylic acid
  • 3-Amino-2-thiazolyl acetic acid
  • 7-Amino-3-vinyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Uniqueness

What sets “7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2-ethoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-ethoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O7S2/c1-3-8-6-31-16-12(15(26)23(16)13(8)17(27)28)21-14(25)11(9-7-32-18(19)20-9)22-30-5-10(24)29-4-2/h3,7,12,16H,1,4-6H2,2H3,(H2,19,20)(H,21,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMFLNUARRRNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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